![molecular formula C17H23N3O2 B2373927 N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide CAS No. 862814-57-1](/img/structure/B2373927.png)

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

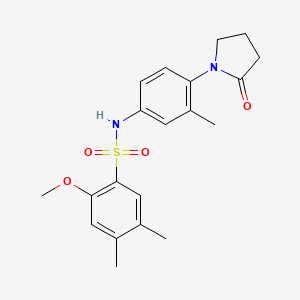

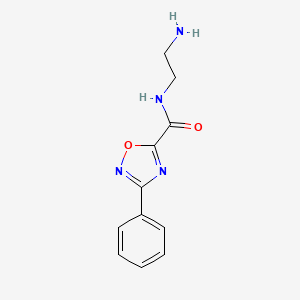

“N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has an amide group and a dimethylamino group, which could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, an amide group, and a dimethylamino group. These functional groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the dimethylamino group could potentially undergo quaternization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and dimethylamino groups could enhance the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen

Fluorescent Probe for Trace Measurement of Carbonyl Compounds

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide and related compounds have been utilized as molecular probes for trace measurement of carbonyl compounds in environmental water samples. These compounds can derivatize aldehydes and ketones in water, offering sensitive detection methods for these compounds even at concentrations less than 1 μM (Houdier et al., 2000).

RP-HPLC Determination in Pharmaceutical Analysis

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide derivatives have been analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is effective for separating and quantifying these compounds and their interrelated substances, crucial in pharmaceutical quality control and research (Wei-hua, 2010).

Corrosion Inhibition in Steel

Derivatives of N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide have shown potential as corrosion inhibitors for carbon steel in acidic environments. These inhibitors can adsorb onto metal surfaces, providing physical and chemical barriers against corrosion, which is significant in materials science and industrial applications (Hu et al., 2016).

Polymer Synthesis and Characterization

These compounds are also involved in the synthesis of novel polymers, like the transformation of photolabile pendant moieties to zwitterionic carboxybetaine form upon irradiation. Such polymers have applications in DNA condensation and release, as well as switching antibacterial activity, highlighting their potential in biotechnology and nanomedicine (Sobolčiak et al., 2013).

Neuroprotective Agents in Alzheimer's Disease

Certain N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide derivatives display neuroprotective properties and are studied as potential treatments for Alzheimer's disease. These compounds have shown abilities like selective inhibition of butyrylcholinesterase and protection against neuronal damage caused by free radicals (González-Muñoz et al., 2011).

Antimicrobial and Antihistaminic Activities

Derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and antihistaminic activities. Such studies are essential in the development of new pharmaceutical agents for treating various infections and allergic reactions (Pagadala et al., 2012); (Diurno et al., 1992).

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-12-15(13-8-5-6-9-14(13)20(12)4)16(21)17(22)18-10-7-11-19(2)3/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBOMWFYOIOXII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B2373847.png)

![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)

![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)

![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)

![3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373865.png)

![N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2373867.png)